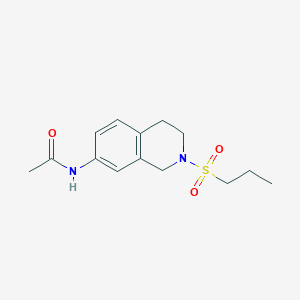

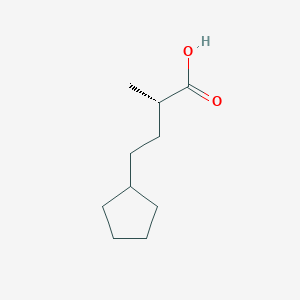

![molecular formula C15H17N5O4 B2703934 Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 450345-17-2](/img/structure/B2703934.png)

Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate” is a chemical compound . It is a derivative of Butamben , which is a type of local anesthetic .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or by using microwave irradiation . Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its linear formula . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications

Medicinal Chemistry Applications

Pyrimidine derivatives have been extensively studied for their biological activities. For instance, a study on the structure-activity relationship of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor identified potent compounds with anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008). Similarly, research into substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives explored their synthesis and antibacterial activity, demonstrating the antimicrobial potential of pyrimidine analogs (Vijaya Laxmi et al., 2019).

Organic Chemistry Insights

The modification of pyrimidine derivatives to study reaction mechanisms offers valuable insights into organic synthesis. For example, a kinetic study on reactions of 4-nitrophenyl benzoate with pyridines provided insights into the influence of electrophilic centers and substituents on reaction mechanisms, highlighting the versatility of pyrimidine compounds in organic reactions (Um et al., 2006).

Material Science and Pharmacology

Pyrimidine derivatives have also been investigated for their potential in material science and as pharmacological agents. For instance, the synthesis and characterization of organosoluble and light-colored fluorinated polyimides from diamine monomers demonstrated the application of pyrimidine structures in developing new polymeric materials with desirable properties such as solubility and thermal stability (Yang et al., 2006). Additionally, the exploration of triazolo-, imidazo-, and pyrrolopyrimidines and -pyridines for their corticotropin-releasing factor receptor binding affinity and pharmacokinetic properties underlines the significance of pyrimidine derivatives in discovering new therapeutic agents (Chorvat et al., 1999).

Properties

IUPAC Name |

butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-2-3-8-24-15(21)10-4-6-11(7-5-10)19-14-12(20(22)23)13(16)17-9-18-14/h4-7,9H,2-3,8H2,1H3,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDWCUJUFSLERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)